Synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: A Technical Guide
Synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a constrained α,α-disubstituted amino acid ester of significant interest in medicinal chemistry and drug development. The guide details two primary synthetic routes commencing from 2-indanone: the Bucherer-Bergs synthesis and the Strecker synthesis. Each pathway is elaborated with mechanistic insights, step-by-step experimental protocols, and a discussion of the chemical principles underpinning the chosen methodologies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the preparation of this valuable molecular scaffold.
Introduction: The Significance of Constrained Amino Acids
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate belongs to the class of conformationally constrained amino acids. The incorporation of such rigid structures into peptides and small molecule therapeutics is a powerful strategy to enhance metabolic stability, improve receptor binding affinity, and control secondary structure.[1][2][3] The indane framework locks the α-carbon and its substituents in a defined spatial orientation, a feature highly sought after in the rational design of novel therapeutic agents. This guide will provide a detailed exposition of the practical synthesis of this important building block.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule logically begins with the commercially available or readily synthesized ketone, 2-indanone. The core challenge lies in the introduction of the amino and carboxyl functionalities at the C2 position. Two classical and reliable methods for the synthesis of α,α-disubstituted amino acids from ketones are the Bucherer-Bergs reaction and the Strecker synthesis.[4][5][6][7][8][9] Both pathways converge on the formation of the key intermediate, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, which is subsequently esterified to yield the final product.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Retrosynthetic approach to Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate.
Synthesis of the Precursor: 2-Indanone
While 2-indanone is commercially available, a reliable synthesis from indene is provided for completeness.[10]
Experimental Protocol: Synthesis of 2-Indanone from Indene
-
In a suitable reaction vessel, combine indene with formic acid and hydrogen peroxide at a controlled temperature (35-40 °C).
-
After the initial reaction, remove the formic acid under reduced pressure.
-
The crude intermediate, the monoformate of 1,2-indanediol, is then hydrolyzed and steam distilled from a dilute sulfuric acid solution.
-
The distilled 2-indanone is collected as a white crystalline solid.
Pathway A: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a robust one-pot method for the synthesis of hydantoins from ketones, which are stable intermediates that can be readily hydrolyzed to the corresponding amino acids.[2][4][11][12][13]
Mechanistic Overview
The reaction proceeds through the initial formation of a cyanohydrin from 2-indanone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to a 5-imino-oxazolidin-2-one, which rearranges to the more stable hydantoin.[4]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Experimental Protocol: Bucherer-Bergs Synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid
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Hydantoin Formation: In a pressure vessel, charge 2-indanone, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol.[2][4] The molar ratio of ketone to cyanide and carbonate should be approximately 1:2:2.[2]
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.[2]
-
The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.
-
Hydrolysis: The purified hydantoin is then hydrolyzed to the amino acid by heating with a strong acid (e.g., 6M HCl) or base (e.g., aqueous Ba(OH)2) under reflux for an extended period.
-
Upon completion, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to induce precipitation.
-
The solid 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is collected by filtration, washed with cold water and ethanol, and dried.
Pathway B: The Strecker Synthesis
The Strecker synthesis is another fundamental method for preparing α-amino acids. It involves the reaction of a ketone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.[5][6][7][8][9]
Mechanistic Overview
The reaction begins with the formation of an imine from 2-indanone and ammonia (from ammonium chloride). The nucleophilic cyanide ion then attacks the imine carbon to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired amino acid.[5][8]
Caption: Simplified mechanism of the Strecker synthesis.
Experimental Protocol: Strecker Synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid
-
Aminonitrile Formation: In a suitable solvent such as aqueous methanol, dissolve 2-indanone, ammonium chloride, and potassium cyanide.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The α-aminonitrile may precipitate from the reaction mixture or can be extracted with an organic solvent after dilution with water.
-
Hydrolysis: The crude α-aminonitrile is then subjected to vigorous hydrolysis with a strong acid (e.g., concentrated HCl) under reflux.
-
After the hydrolysis is complete, the solution is cooled, and any solid impurities are filtered off.
-
The filtrate is then concentrated under reduced pressure, and the resulting crude amino acid hydrochloride can be purified by recrystallization.
-
The free amino acid can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base (e.g., pyridine or a weak amine base) to its isoelectric point.
Final Step: Esterification
The final step in the synthesis is the conversion of the carboxylic acid to its ethyl ester. A common and effective method is Fischer esterification.[14]
Experimental Protocol: Fischer Esterification
-
Suspend 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. Alternatively, the reaction can be performed by bubbling dry HCl gas through the ethanolic suspension.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is taken up in water and the pH is carefully adjusted with a base (e.g., sodium bicarbonate solution) to neutralize the excess acid.
-
The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate.
-
Further purification can be achieved by column chromatography on silica gel.
Data Summary
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| Bucherer-Bergs | 2-Indanone | KCN, (NH4)2CO3 | Hydantoin intermediate | Good |
| Strecker | 2-Indanone | KCN, NH4Cl | Aminonitrile intermediate | Good |
| Hydrolysis | Hydantoin or Aminonitrile | Strong Acid/Base | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | High |
| Esterification | Amino Acid | Ethanol, H+ | Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | Good to High |
Conclusion
The synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is readily achievable through well-established synthetic methodologies. Both the Bucherer-Bergs and Strecker syntheses provide reliable routes to the key amino acid intermediate from 2-indanone. The choice between these two pathways may depend on laboratory preferences, safety considerations regarding the handling of reagents, and the desired scale of the synthesis. The final esterification is a standard procedure that can be optimized to achieve high yields. This guide provides a solid foundation for the successful preparation of this valuable constrained amino acid for applications in drug discovery and peptide science.
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